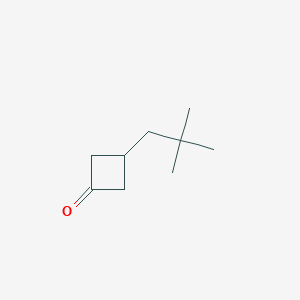

![molecular formula C17H13N3O3 B2366838 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one CAS No. 861209-05-4](/img/structure/B2366838.png)

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Derivative Research

The compound (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, part of the imidazo[1,2-a]pyridine class, has been the subject of various research studies, particularly in the synthesis of derivative compounds. For instance, Cesur and Cesur (1994) synthesized derivatives of imidazo[1,2-a]pyridine for potential anticonvulsant activity, finding that one of the derivatives showed significant activity against seizures (Cesur & Cesur, 1994). Another study by Vilchis-Reyes et al. (2010) explored the synthesis of 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives, revealing that the substitution of hydrogen by fluorine in these compounds did not notably affect their cytotoxic activity (Vilchis-Reyes et al., 2010).

Application in Corrosion Inhibition

In the field of materials science, imidazo[1,2-a]pyridine derivatives have been evaluated for their effectiveness in corrosion inhibition. A study by Aatiaoui et al. (2021) highlighted the synthesis of Schiff bases based on imidazo[1,2-a]pyridine, demonstrating their potential in inhibiting the corrosion of mild steel in acidic environments (Aatiaoui et al., 2021).

Quantum Chemistry and Molecular Reactivity

In quantum chemistry, the chemical reactivity of the imidazo[1,2-a]pyridinyl-chalcone series, including (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, has been studied. Konaté et al. (2021) performed quantum chemistry methods to characterize the global and local reactivity of these compounds, which is essential for understanding their potential applications in organic synthesis and medicinal chemistry (Konaté et al., 2021).

Photophysical Properties

Research on the photophysical properties of related compounds has also been conducted. For example, Li and Yong (2019) studied novel positional isomers of a compound similar to (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, observing different phosphorescent colors and reversible phosphorescent color switching in response to acid-base vapor stimuli (Li & Yong, 2019).

Catalytic and Antiviral Activity

The compound's derivatives have also been investigated for their catalytic and antiviral activities. Saddik et al. (2012) synthesized heterocyclic compounds with an imidazolo[1,2-a]pyridine moiety and examined their catalytic activities in the oxidation of catechol, a significant study in the field of catalysis (Saddik et al., 2012). Additionally, Hamdouchi et al. (1999) designed and synthesized imidazo[1,2-a]pyridine derivatives to test them as antirhinovirus agents, contributing to the search for novel antiviral compounds (Hamdouchi et al., 1999).

properties

IUPAC Name |

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-12-17(19-10-3-2-7-16(19)18-12)15(21)9-8-13-5-4-6-14(11-13)20(22)23/h2-11H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXBBXPOGKZDJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)